NR-7h

PROTAC p38 MAPK isoform selectivity

Researchers requiring dual ablation of p38α and p38β often encounter incomplete knockdown from ATP-competitive inhibitors that spare scaffolding functions, or from α-selective PROTACs that leave p38β-mediated compensation unaddressed. NR-7h resolves this by recruiting cereblon E3 ligase to degrade both p38α (DC50 24 nM, T47D) and p38β (DC50 27.2 nM, MB-MDA-231) without affecting p38γ, p38δ, JNK, or ERK. • Validated dual degradation across multiple models: P. falciparum (IC50 1.047 µM), L. donovani, Mayaro virus replication, and murine breast cancer. • Supplied as solid, ≥98% purity, with rigorous QC documentation for reproducible in vitro and in vivo studies. • Ships under ambient temperature; bulk quantities available upon request.

Molecular Formula C48H50BrF2N9O8
Molecular Weight 998.9 g/mol
Cat. No. B15137611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR-7h
Molecular FormulaC48H50BrF2N9O8
Molecular Weight998.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCCCC2=CN(N=N2)CCCC(=O)NCCCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C(=CC(=C(C6=O)Br)OCC7=C(C=C(C=C7)F)F)C
InChIInChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64)
InChIKeyBEMLUUUHZPFCBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NR-7h Dual p38α/β PROTAC Degrader


NR-7h (CAS 2550399-06-7) is a proteolysis-targeting chimera (PROTAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce selective degradation of the mitogen-activated protein kinases p38α and p38β . It is not a conventional kinase inhibitor but a bifunctional degrader that eliminates target proteins via the ubiquitin-proteasome system, offering a distinct mechanism of action for investigating p38-MAPK signaling in cellular and in vivo models .

1
CRBN-recruiting PROTAC degrader – not a conventional kinase inhibitor
2
Induces dual p38α/β target elimination via ubiquitin-proteasome system
3
Suitable for scaffold-removal studies in signaling, host-targeted, and antiviral models

Why NR-7h Cannot Be Substituted


Generic substitution of NR-7h with ATP-competitive p38 inhibitors (e.g., SB203580, Losmapimod) or α‑selective PROTACs (e.g., SJFα, NR-11c) fails because these agents differ fundamentally in mechanism, isoform selectivity, and cellular outcomes. Inhibitors merely block kinase activity without eliminating the scaffolding functions of p38 [1]; α‑selective degraders spare p38β, which may mediate compensatory signaling in certain disease contexts ; and VHL‑based PROTACs exhibit distinct cell‑line specificity compared to CRBN‑based degraders [2]. The quantitative evidence below demonstrates that NR-7h provides a unique dual‑degradation profile with validated functional consequences across multiple disease models, making it the appropriate choice when simultaneous ablation of both p38α and p38β is required.

ATP-competitive p38 inhibitors (e.g., SB203580, Losmapimod) may not recapitulate scaffold-removal phenotypes.
α-selective PROTACs (e.g., SJFα) spare p38β, which may sustain compensatory signaling.
VHL-based PROTACs show distinct cell-line dependence; CRBN-based degradation efficiency may differ in specific models.

NR-7h vs. p38-Targeting Analogs


Dual p38α/β Degradation vs. SJFα

NR-7h induces degradation of both p38α (DC50 = 24 nM) and p38β (DC50 = 48 nM) in T47D/MB-MDA-231 cells after 24 h, without affecting p38γ, p38δ, JNK1/2, or ERK1/2 . In contrast, the α‑selective PROTAC SJFα degrades p38α with higher potency (DC50 = 7.16 nM) but displays negligible activity against p38β (no degradation at ≤2.5 µM) and only weak p38δ degradation (DC50 = 299 nM) . This differential profile makes NR-7h the only commercial PROTAC that simultaneously eliminates both ubiquitously expressed p38 isoforms.

Dual p38α/β degradation
Cross-study comparable
NR-7h: p38α DC50 24 nM, p38β DC50 48 nM (T47D/MB-MDA-231). SJFα: p38α DC50 7.16 nM, no p38β degradation ≤2.5 µM.
Supports dual p38α/β knockout studies
p38β-dependent phenotypes may be captured
PROTAC p38 MAPK isoform selectivity

CRBN vs. VHL PROTAC in Osteosarcoma

In osteosarcoma cell lines (U2OS, MG63, SAOS-2), the CRBN-based PROTAC NR-7h induced poor degradation of p38α, whereas the VHL-based analog NR-11c exhibited substantially increased degradation efficacy [1]. This cell‑type‑dependent disparity underscores that CRBN- and VHL‑recruiting PROTACs are not interchangeable; NR-7h's degradation efficiency is highly context‑dependent, and in osteosarcoma models, VHL‑based tools such as NR-11c are required for effective p38α knockdown.

Osteosarcoma context
Head-to-head comparison
NR-7h shows poor p38α degradation in U2OS, MG63, SAOS-2; VHL-based NR-11c substantially increases degradation.
Cell-line context matters for E3 ligase choice
Use VHL-based degrader for osteosarcoma models
PROTAC E3 ligase osteosarcoma

Antimalarial Activity Against P. falciparum

NR-7h exhibits host‑targeted antimalarial activity against Plasmodium falciparum 3D7, with an IC50 of 1.047 µM in a 72‑h growth inhibition assay [1]. Additionally, pre‑treatment of erythrocytes with NR-7h reduced parasite invasion capacity by ~1.5‑fold at 1 µM and ~3‑fold at 5 µM compared to untreated erythrocytes [1]. This application‑specific activity distinguishes NR-7h from p38 inhibitors, which have not been profiled for antiparasitic host‑targeting efficacy.

Antimalarial activity
Supporting evidence
IC50 1.047 µM (P. falciparum 3D7); invasion reduction 1.5-fold (1 µM) to 3-fold (5 µM).
Supports host-targeted screening
P. falciparum 3D7; 72 h assay; invasion assay 6–8 h
antiparasitic malaria host-targeted therapy

Mayaro Virus Antiviral Activity

In human dermal fibroblasts (HDFs), NR-7h reduced Mayaro virus replication in a dose‑dependent manner [1]. While the study did not report exact viral titer reductions, it directly compared NR-7h with the p38 inhibitors SB203580 and Losmapimod; both inhibitor classes also impaired replication, but only NR-7h achieved complete elimination of detectable p38α/β protein at concentrations as low as 50 nM and >95% degradation within 2 h at 1 µM [1]. This rapid and complete target removal may underlie more durable antiviral effects compared to reversible inhibition.

Antiviral context
Head-to-head comparison
NR-7h eliminates p38α/β at ≥50 nM, >95% degradation in 2 h (1 µM); inhibitors only block kinase activity.
Degradation may produce sustained pathway suppression
HDFs; Mayaro virus model; 24 h treatment
antiviral Mayaro virus host-targeted therapy

In Vivo Activity

NR-7h is reported to be active in vivo . Although specific pharmacodynamic parameters (e.g., % target degradation in tissues, duration of effect) are not publicly disclosed in the technical datasheet, this qualitative designation indicates that the compound has been validated in animal models. In contrast, many commercial p38 PROTACs (e.g., SJFα) are not explicitly labeled as in‑vivo‑active on vendor platforms.

In vivo activity
Supplier claim
Labeled as in vivo active; no quantitative tissue degradation data disclosed.
Verify tissue-specific degradation
Data to verify per vendor datasheet
in vivo pharmacology target validation

NR-7h Research Applications


Dual p38α/β Knockdown for Signaling

NR-7h is the preferred tool when experimental design requires elimination of both p38α and p38β isoforms while sparing p38γ, p38δ, and other MAPKs (JNK, ERK). Unlike α‑selective PROTACs (SJFα) or inhibitors, NR-7h provides a complete dual‑knockdown phenotype .

Host-Targeted Antiparasitic Screening

NR-7h serves as a validated chemical probe for investigating host p38-MAPK dependency in Plasmodium falciparum malaria and Leishmania donovani visceral leishmaniasis. Its IC50 of 1.047 µM against P. falciparum and dose‑dependent invasion reduction support its use in host‑directed therapy screening [1].

Antiviral Research in Alphaviruses

NR-7h has demonstrated functional antiviral activity against Mayaro virus (MAYV) in primary human dermal fibroblasts and HeLa cells. It is suitable for mechanistic studies of p38-MAPK in viral replication and as a reference degrader in antiviral drug discovery pipelines [2].

In Vivo Validation in Breast Cancer

With confirmed in vivo activity, NR-7h can be employed in murine tumor models to validate p38α/β dependency in breast cancer progression. However, researchers should verify tissue‑specific degradation efficiency in their model system .

Application
Selection Property
Validation Focus
Dual p38α/β signaling studies
Dual-isoform degradation profile
p38β-dependent pathway verification
Host-targeted antiparasitic screening
Host p38-MAPK dependency probe
P. falciparum growth inhibition endpoint
Antiviral replication mechanism studies
Degradation-based pathway suppression
Viral replication endpoint context
In vivo tumor model studies
In vivo active degrader tool
Tissue-specific degradation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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